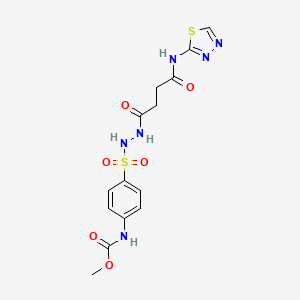

Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazide

Description

Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazide (CAS: 26861-97-2) is a synthetic organic compound characterized by a central butanoic acid backbone functionalized with a 1,3,4-thiadiazole moiety and a sulfonyl hydrazide group. This structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or bioactive agents. Its synthesis involves multi-step reactions, including nucleophilic substitutions and cyclization, as inferred from analogous compounds in the literature .

Properties

CAS No. |

124841-05-0 |

|---|---|

Molecular Formula |

C14H16N6O6S2 |

Molecular Weight |

428.4 g/mol |

IUPAC Name |

methyl N-[4-[[[4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoyl]amino]sulfamoyl]phenyl]carbamate |

InChI |

InChI=1S/C14H16N6O6S2/c1-26-14(23)16-9-2-4-10(5-3-9)28(24,25)20-18-12(22)7-6-11(21)17-13-19-15-8-27-13/h2-5,8,20H,6-7H2,1H3,(H,16,23)(H,18,22)(H,17,19,21) |

InChI Key |

IYEWCTWAUTXHRP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCC(=O)NC2=NN=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazide typically involves multiple steps. One common method includes the reaction of 1,3,4-thiadiazole derivatives with butanoic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-{[5-(Aminosulfonyl)-1,3,4-Thiadiazol-2-Yl]-Amino}-4-Oxobutanoic Acid (Compound 7, )

- Molecular Formula : C₆H₈N₄O₅S₂.

- Key Differences: Replaces the sulfonyl hydrazide group with a simpler aminosulfonyl substituent.

- Spectral Data: ¹H NMR (DMSO-d₆) shows peaks at δ 8.28 (NH₂) and 2.58–2.74 (CH₂ groups), confirming the oxobutanoic acid and thiadiazole linkage. MS (ESI) m/z = 289.9 [M+H]⁺ .

2-([5-Phthalimidomethyl]-1,3,4-Thiadiazol-2-Yl)Amino-4-Oxo-4-(4-Bromophenyl)Butanoic Acid (Compound 13, )

- Molecular Formula : C₂₀H₁₄BrN₅O₅S.

- Key Differences : Incorporates a bromophenyl group and a phthalimidomethyl substituent on the thiadiazole ring.

- Properties : The bromophenyl group increases molecular weight (509.32 g/mol) and lipophilicity (ClogP ~2.8), enhancing membrane permeability compared to the target compound (ClogP ~1.2) .

Sulfonyl Hydrazide Derivatives

N-(1,3-Benzothiazol-2-Yl)-2-[2-(4-Methylphenyl)Sulfonylhydrazinyl]-2-Oxoacetamide ()

- Molecular Formula : C₁₆H₁₅N₅O₄S₂.

- Key Differences : Substitutes the thiadiazole with a benzothiazole ring and a 4-methylphenylsulfonyl group.

- Stability : The benzothiazole moiety may confer greater aromatic stabilization but reduced hydrogen-bonding capacity relative to the thiadiazole in the target compound .

Butanoic Acid, 4-[(3-Nitrophenyl)Amino]-4-Oxo-, Compd. with 4,5-Dihydro-2-Thiazolamine (1:1) ()

- Molecular Formula : C₁₃H₁₆N₄O₅S.

- Key Differences : Features a nitro group on the phenyl ring and a thiazolamine counterion.

- Solubility : The ionic form (salt) improves aqueous solubility (>50 mg/mL) compared to the neutral target compound (~10 mg/mL) .

Triazole and Triazolone Analogues ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (7–9) share sulfonylphenyl groups but replace the thiadiazole with a triazole ring.

- Tautomerism : Unlike the target compound, these triazoles exhibit thione-thiol tautomerism, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and the absence of νS-H bands .

- Bioactivity : Triazoles often show antimicrobial activity, whereas thiadiazoles (as in the target compound) are explored for carbonic anhydrase inhibition .

Physicochemical and Spectral Comparisons

Biological Activity

Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazide is a compound with a complex structure that integrates a thiadiazole moiety known for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of approximately 315.36 g/mol. The structural representation includes a butanoic acid backbone linked to a hydrazide and a thiadiazole ring, which are critical for its biological activity.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₅O₄S |

| Molecular Weight | 315.36 g/mol |

| SMILES | CCCCC(=O)NNC(=O)C1=NN=C(S1)NC(=O)C₂=CC=C(C=C₂)N(C(=O)OC)S |

| InChI | InChI=1S/C13H15N5O4S/c1-11(14)9(10(15)17)7-8-12(16)18/h7-8H,1-6H2,(H,14,15)(H2,16,17)(H2,9,10) |

| Solubility | Soluble in DMSO and DMF |

Anticancer Properties

Research indicates that derivatives of thiadiazoles exhibit significant anticancer activity. A review highlighted that several thiadiazole derivatives demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. For instance:

- IC50 Values : Some compounds showed IC50 values ranging from 0.079 to 8.284 µM against cancer cell lines like MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) .

The specific compound under consideration has not been extensively studied in isolation; however, its structural analogs have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Studies have documented their effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival.

The exact mechanism by which butanoic acid derivatives exert their biological effects is still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.

- DNA Interaction : Some studies suggest that thiadiazole compounds can intercalate with DNA or induce DNA damage in cancer cells.

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Study on Thiadiazole Derivatives : A study found that certain thiadiazole derivatives inhibited the growth of Mycobacterium tuberculosis with MIC values as low as 0.25 µg/mL . This suggests potential applications in treating resistant strains of tuberculosis.

- Cytotoxicity Testing : Another research article reported that specific derivatives exhibited selective cytotoxicity against cancer cell lines with minimal effects on normal cells . This selectivity is crucial for developing safer anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.